N-[3-(propionylamino)phenyl]nicotinamide
Description
N-[3-(Propionylamino)phenyl]nicotinamide is a nicotinamide derivative characterized by a propionylamino-substituted phenyl group attached to the nicotinamide scaffold. Nicotinamide derivatives are widely studied for their roles in enzyme inhibition, antifungal activity, and antithrombotic effects, as seen in related compounds .
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two key classes of molecules:
- Antifungal 2-Aminonicotinamide Derivatives: These include compounds like G884 and 10b, which feature nicotinamide cores modified with aromatic or heterocyclic substituents. These derivatives inhibit fungal glycosylphosphatidylinositol (GPI) biosynthesis, a critical pathway for fungal cell wall integrity .
- Coumarin-Based Antithrombotic Agents: The coumarin derivative 3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-N-{2-[3-(5-hydroxy-2,2-dimethyl-chroman-6-yl)-propionylamino]-ethyl}-propionamide () contains a propionylamino-ethyl group linked to a coumarin scaffold, demonstrating antithrombotic activity without bleeding side effects in preclinical models .
Table 1: Structural and Functional Comparison
Table 2: Activity Profiles of Related Compounds
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